molecular formula C23H17Cl2FN2O3S B2902286 N-(3-chloro-4-fluorophenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 891092-12-9

N-(3-chloro-4-fluorophenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B2902286
CAS No.: 891092-12-9
M. Wt: 491.36
InChI Key: HMWITZDLXJGHIO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, including the formation of the indole core, sulfonylation, and acetamide formation. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and halogenated indole compounds.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole
  • 1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is unique due to its combination of a sulfonyl group, an indole core, and a fluorophenyl acetamide moiety.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2FN2O3S/c24-16-5-3-4-15(10-16)14-32(30,31)22-12-28(21-7-2-1-6-18(21)22)13-23(29)27-17-8-9-20(26)19(25)11-17/h1-12H,13-14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWITZDLXJGHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=C(C=C3)F)Cl)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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